(R)-4-(1-Amino-2-hydroxyethyl)-3-chlorophenol hcl
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Overview
Description
®-4-(1-Amino-2-hydroxyethyl)-3-chlorophenol hydrochloride is a chemical compound with the molecular formula C8H12ClNO2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-4-(1-Amino-2-hydroxyethyl)-3-chlorophenol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a chlorinated phenol derivative.
Amination: The precursor undergoes an amination reaction, where an amino group is introduced into the molecule.
Chiral Resolution: The resulting compound is then subjected to chiral resolution to obtain the desired enantiomer, ®-4-(1-Amino-2-hydroxyethyl)-3-chlorophenol.
Hydrochloride Formation: Finally, the compound is converted into its hydrochloride salt form by reacting it with hydrochloric acid.
Industrial Production Methods
Industrial production of ®-4-(1-Amino-2-hydroxyethyl)-3-chlorophenol hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: ®-4-(1-Amino-2-hydroxyethyl)-3-chlorophenol hydrochloride can undergo oxidation reactions, where the hydroxyl group is converted into a carbonyl group.
Reduction: The compound can also undergo reduction reactions, where the amino group is reduced to an amine.
Substitution: Substitution reactions involve replacing one functional group with another. For example, the chlorine atom can be substituted with other halogens or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium iodide (NaI) and silver nitrate (AgNO3) are used for halogen substitution reactions.
Major Products Formed
Oxidation: The major product formed is a ketone or aldehyde derivative.
Reduction: The major product is an amine derivative.
Substitution: The major products depend on the substituent introduced, such as halogenated derivatives.
Scientific Research Applications
®-4-(1-Amino-2-hydroxyethyl)-3-chlorophenol hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is used in studies involving enzyme interactions and protein binding.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-4-(1-Amino-2-hydroxyethyl)-3-chlorophenol hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- ®-3-(1-Amino-2-hydroxyethyl)phenol hydrochloride
- ®-2-(1-Amino-2-hydroxyethyl)benzonitrile hydrochloride
- ®-Methyl 3-(1-amino-2-hydroxyethyl)benzoate hydrochloride
Uniqueness
®-4-(1-Amino-2-hydroxyethyl)-3-chlorophenol hydrochloride is unique due to the presence of the chlorine atom at the 3-position, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific research and industrial applications.
Properties
Molecular Formula |
C8H10ClNO2 |
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Molecular Weight |
187.62 g/mol |
IUPAC Name |
4-[(1R)-1-amino-2-hydroxyethyl]-3-chlorophenol |
InChI |
InChI=1S/C8H10ClNO2/c9-7-3-5(12)1-2-6(7)8(10)4-11/h1-3,8,11-12H,4,10H2/t8-/m0/s1 |
InChI Key |
YMYNFWFRFCTWEX-QMMMGPOBSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1O)Cl)[C@H](CO)N |
Canonical SMILES |
C1=CC(=C(C=C1O)Cl)C(CO)N |
Origin of Product |
United States |
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